[5-Fluoro-2-[(5-fluoro-2-methylphenyl)methoxy]-3-(hydroxymethyl)phenyl]methanol
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Overview
Description
[5-Fluoro-2-[(5-fluoro-2-methylphenyl)methoxy]-3-(hydroxymethyl)phenyl]methanol is a complex organic compound characterized by the presence of fluorine, methyl, methoxy, and hydroxymethyl groups attached to a phenyl ring
Preparation Methods
The synthesis of [5-Fluoro-2-[(5-fluoro-2-methylphenyl)methoxy]-3-(hydroxymethyl)phenyl]methanol can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . The preparation of the compound may also involve nucleophilic aromatic substitutions on fluorinated benzene derivatives .
Chemical Reactions Analysis
[5-Fluoro-2-[(5-fluoro-2-methylphenyl)methoxy]-3-(hydroxymethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of [5-Fluoro-2-[(5-fluoro-2-methylphenyl)methoxy]-3-(hydroxymethyl)phenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds to [5-Fluoro-2-[(5-fluoro-2-methylphenyl)methoxy]-3-(hydroxymethyl)phenyl]methanol include:
5-Fluoro-2-methylphenylboronic acid: Used in Suzuki–Miyaura coupling reactions.
4-Chloro-2-fluorobenzenemethanol: Shares a similar structure but with different substituents.
2-Methyl-5-fluorophenylboronic acid: Another boronic acid derivative with similar applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1795503-09-1 |
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Molecular Formula |
C16H16F2O3 |
Molecular Weight |
294.29 |
IUPAC Name |
[5-fluoro-2-[(5-fluoro-2-methylphenyl)methoxy]-3-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C16H16F2O3/c1-10-2-3-14(17)6-13(10)9-21-16-11(7-19)4-15(18)5-12(16)8-20/h2-6,19-20H,7-9H2,1H3 |
InChI Key |
OCDOSPGQSHZQJZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)F)COC2=C(C=C(C=C2CO)F)CO |
Canonical SMILES |
CC1=C(C=C(C=C1)F)COC2=C(C=C(C=C2CO)F)CO |
Origin of Product |
United States |
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